tetramethyl 4,10-dithia-1-azatetracyclo[10.4.0.02,6.07,11]hexadeca-2,5,7(11),8,12,14-hexaene-13,14,15,16-tetracarboxylate
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Overview
Description
Tetramethyl 8H-dithieno[2,3-a:3,4-c]quinolizine-8,9,10,11-tetracarboxylate is a complex organic compound with the molecular formula C21H17NO8S2. This compound is characterized by its unique structure, which includes a quinolizine core fused with dithieno rings and multiple ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetramethyl 4,10-dithia-1-azatetracyclo[10.4.0.02,6.07,11]hexadeca-2,5,7(11),8,12,14-hexaene-13,14,15,16-tetracarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinolizine Core: The quinolizine core can be synthesized through a cyclization reaction involving appropriate precursors such as substituted anilines and aldehydes under acidic conditions.
Introduction of Dithieno Rings: The dithieno rings are introduced through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the tetramethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 8H-dithieno[2,3-a:3,4-c]quinolizine-8,9,10,11-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolizine derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinolizine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or neutral conditions.
Major Products
The major products formed from these reactions include various quinolizine derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
Tetramethyl 8H-dithieno[2,3-a:3,4-c]quinolizine-8,9,10,11-tetracarboxylate has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug discovery, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of tetramethyl 4,10-dithia-1-azatetracyclo[10.4.0.02,6.07,11]hexadeca-2,5,7(11),8,12,14-hexaene-13,14,15,16-tetracarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, gene expression, or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Tetramethyl 8H-dithieno[2,3-a3,4-c]quinolizine-8,9,10,11-tetracarboxylate: Unique due to its specific ester groups and fused ring structure.
Other Quinolizine Derivatives: Compounds with similar quinolizine cores but different substituents or functional groups.
Dithieno Derivatives: Compounds with dithieno rings but lacking the quinolizine core.
Uniqueness
Tetramethyl 8H-dithieno[2,3-a:3,4-c]quinolizine-8,9,10,11-tetracarboxylate stands out due to its combination of dithieno and quinolizine rings, along with multiple ester groups, which confer unique electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
Molecular Formula |
C21H17NO8S2 |
---|---|
Molecular Weight |
475.5g/mol |
IUPAC Name |
tetramethyl 4,10-dithia-1-azatetracyclo[10.4.0.02,6.07,11]hexadeca-2,5,7(11),8,12,14-hexaene-13,14,15,16-tetracarboxylate |
InChI |
InChI=1S/C21H17NO8S2/c1-27-18(23)12-13(19(24)28-2)15-17-9(5-6-32-17)10-7-31-8-11(10)22(15)16(21(26)30-4)14(12)20(25)29-3/h5-8,16H,1-4H3 |
InChI Key |
XBALEJLOTBIGKY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1C(=C(C(=C2N1C3=CSC=C3C4=C2SC=C4)C(=O)OC)C(=O)OC)C(=O)OC |
Canonical SMILES |
COC(=O)C1C(=C(C(=C2N1C3=CSC=C3C4=C2SC=C4)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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